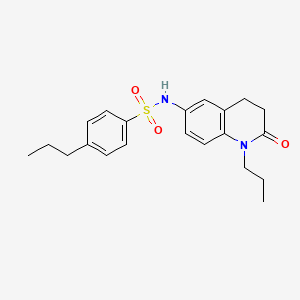

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a 4-propylbenzenesulfonamide moiety at the 6-position. This compound has been studied in the context of abscisic acid (ABA) receptor interactions, specifically with PYL2 and the protein phosphatase PP2C HAB1. Structural data from crystallographic studies (PDB ID: 5VSQ) reveal its role as an ABA-mimicking ligand, forming ternary complexes with PYL2 and HAB1 to regulate plant stress responses .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-5-16-6-10-19(11-7-16)27(25,26)22-18-9-12-20-17(15-18)8-13-21(24)23(20)14-4-2/h6-7,9-12,15,22H,3-5,8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUMVVSJJPROLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Sulfonamide Group (-SO₂NH-)

The sulfonamide moiety is central to the compound's pharmacological activity and chemical reactivity. Key reactions include:

- Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids and amines .

- Alkylation/Acylation : The NH group in sulfonamides can undergo alkylation or acylation to form N-substituted derivatives, enhancing solubility or bioactivity .

- Coordination Chemistry : Sulfonamides act as ligands for metal ions (e.g., Fe³⁺, Zn²⁺), influencing enzyme inhibition mechanisms .

Tetrahydroquinoline Scaffold

The tetrahydroquinoline core contributes to the compound’s aromatic and heterocyclic reactivity:

- Oxidation : The tetrahydroquinoline ring can oxidize to form quinoline derivatives under strong oxidizing agents (e.g., KMnO₄) .

- Ring-Opening Reactions : Acidic conditions may lead to ring opening at the carbonyl group (C=O), forming intermediates for further derivatization .

- N-Alkylation : The tertiary amine in the tetrahydroquinoline ring can undergo alkylation to modify steric or electronic properties .

Propylbenzene Substituent

The propyl chain on the benzene ring participates in:

- Electrophilic Substitution : The benzene ring undergoes halogenation or nitration at the para position due to the electron-donating propyl group .

- Oxidative Degradation : The propyl group may oxidize to form carboxylic acids or ketones under strong oxidizing conditions .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous sulfonamide-tetrahydroquinoline derivatives are synthesized via:

Comparative Reactivity with Structural Analogs

This compound’s uniqueness lies in its dual-action sulfonamide and tetrahydroquinoline groups, enabling selective ribonucleotide reductase inhibition without metal chelation .

Stability and Degradation

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Targeting ABA Receptors

Several compounds with structural similarities to the target molecule have been characterized for their interactions with ABA receptors. Key examples include:

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Structure: Shares the tetrahydroquinolinone core and sulfonamide group but substitutes the 4-propylbenzene moiety with a phenylmethane group.

- Target : ABA receptors PYL2 and HAB1 (PDB ID: 5VSQ).

- Functional Insight : The phenylmethane group provides steric bulk but lacks the hydrophobic extension of the propyl chain in the target compound. Crystallographic data suggest reduced binding stability compared to the 4-propylbenzene derivative due to weaker hydrophobic interactions with the receptor pocket .

1-(3,5-Difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (AMF2beta)

- Structure : Features a difluoro-methylphenyl group attached to the sulfonamide.

- Target : ABA receptors PYL2 and HAB1.

- Functional Insight: Fluorine atoms enhance electronegativity and hydrophobic interactions, improving binding affinity relative to non-fluorinated analogs. However, the methyl group limits conformational flexibility compared to the propyl chain in the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituent on Sulfonamide | Target | Key Binding Feature |

|---|---|---|---|---|

| N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide | Tetrahydroquinolinone | 4-Propylbenzene | PYL2/HAB1 | Enhanced hydrophobicity from propyl chain |

| N-(2-oxo-1-propyl-...-1-phenylmethanesulfonamide | Tetrahydroquinolinone | Phenylmethane | PYL2/HAB1 | Moderate steric bulk, weaker hydrophobicity |

| AMF2beta | Tetrahydroquinolinone | 3,5-Difluoro-4-methylphenyl | PYL2/HAB1 | Fluorine-enhanced electronegativity |

Functional Analogs in Enzyme Inhibition

While structurally distinct, compounds like quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives share functional similarities as enzyme inhibitors:

Quinolinyl Oxamide Derivative (QOD)

- Structure: Combines a benzodioxol group with a tetrahydroquinolin-ethyl ethanediamide linkage.

- Target : Dual inhibitor of FP-2 and FP-3 (cysteine proteases).

- Functional Insight : The ethanediamide linker facilitates dual-binding to FP-2/FP-3 active sites, but lack of structural data limits SAR optimization .

Indole Carboxamide Derivative (ICD)

- Structure: Features a biphenyl-carbonylaminopropyl-indole carboxamide.

- Target : FP-2/FP-3.

- Functional Insight : The indole carboxamide group mimics substrate interactions, but toxicity concerns and dynamic binding mechanisms remain unresolved .

Data Table: Functional Comparison

| Compound Name | Core Structure | Functional Group | Target | Mechanism |

|---|---|---|---|---|

| Target Compound | Tetrahydroquinolinone | Sulfonamide | PYL2/HAB1 | ABA-mimetic ternary complex |

| QOD | Benzodioxol-tetrahydroquinolin | Ethanediamide | FP-2/FP-3 | Dual active-site inhibition |

| ICD | Indole-biphenyl | Carboxamide | FP-2/FP-3 | Substrate mimicry |

Research Findings and Implications

- Structural Insights : The 4-propylbenzene group in the target compound enhances hydrophobic interactions with ABA receptors compared to phenylmethane or fluorinated analogs, as evidenced by crystallographic data .

- Functional Limitations : QOD and ICD lack resolved structural data, hindering mechanistic clarity and SAR progression . In contrast, the target compound benefits from high-resolution structural validation.

- Methodological Notes: Crystallographic studies of ABA receptor complexes relied on SHELX software for refinement, underscoring its role in elucidating binding modes .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a synthetic organic compound with notable biological activities. This article delves into its mechanisms of action, biochemical pathways, and potential applications based on diverse research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 941906-27-0 |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The primary biological activity of this compound involves its interaction with the PYR/PYL family of abscisic acid (ABA) receptors . This compound mimics ABA and binds to these receptors, triggering a cascade of biochemical reactions that enhance plant responses to abiotic stresses such as drought and salinity .

Biochemical Pathways

Upon binding to ABA receptors, the compound inhibits type 2C phosphatases (PP2Cs), leading to the activation of downstream ABA signaling pathways. This results in:

- Inhibition of Seed Germination : The compound prevents premature germination under unfavorable conditions.

- Reduction of Leaf Water Loss : It promotes stomatal closure, thereby conserving water during drought.

- Enhanced Drought Resistance : By modulating stress-responsive gene expression, it improves plant resilience to water scarcity.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

-

Drought Resistance in Plants :

- A study demonstrated that treatment with this sulfonamide significantly improved drought resistance in various plant species by enhancing ABA signaling pathways.

-

Cellular Effects :

- Research indicated that the compound influences cellular metabolism and gene expression related to stress responses. It activates specific transcription factors that regulate stress tolerance mechanisms.

- Potential Therapeutic Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.